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3-monoiodothyronine - 16170-92-6

3-monoiodothyronine

Catalog Number: EVT-426230
CAS Number: 16170-92-6
Molecular Formula: C15H14INO4
Molecular Weight: 399.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3-Monoiodothyronine is primarily synthesized in the thyroid gland but can also be generated in peripheral tissues through enzymatic processes. It is classified as a thyroid hormone metabolite and is part of a larger family of iodinated compounds that include thyroxine (T4), triiodothyronine (T3), and reverse triiodothyronine (rT3) .

Synthesis Analysis

The synthesis of 3-monoiodothyronine occurs via deiodination processes involving specific enzymes known as iodothyronine deiodinases. These enzymes facilitate the conversion of T4 to T3 and subsequently to various metabolites, including 3-monoiodothyronine.

The primary methods for synthesizing 3-monoiodothyronine include:

  1. Deiodination: This process is catalyzed by type 1 (D1) and type 2 (D2) iodothyronine deiodinases, which remove iodine atoms from T4 or T3 to produce 3-monoiodothyronine.
  2. Chemical Synthesis: Laboratory synthesis may involve iodination reactions where tyrosine derivatives are treated with iodine reagents under controlled conditions to yield iodinated products.

A notable synthetic route involves the use of radioiodinated precursors, which can be traced in biological studies to understand metabolic pathways .

Molecular Structure Analysis

The molecular structure of 3-monoiodothyronine consists of a phenolic ring with iodine substituents. Its chemical formula is C15H12INO4, with a molecular weight of approximately 365.16 g/mol. The structure features:

  • Iodine Atom: A single iodine atom located at the 3-position on the phenolic ring.
  • Hydroxyl Groups: Hydroxyl (-OH) groups that contribute to its solubility and biological activity.
  • Amino Group: An amino (-NH2) group that plays a crucial role in its interaction with biological receptors.

The presence of these functional groups allows for various interactions within biological systems, influencing its metabolic functions .

Chemical Reactions Analysis

3-Monoiodothyronine participates in several chemical reactions, primarily involving:

  1. Deiodination Reactions: These reactions convert 3-monoiodothyronine into other metabolites such as 3,3'-diiodothyronine through further enzymatic action by deiodinases.
  2. Conjugation Reactions: It can undergo sulfation or glucuronidation, which are processes that enhance its solubility and facilitate excretion from the body.
Mechanism of Action

The mechanism of action for 3-monoiodothyronine involves its interaction with thyroid hormone receptors located in various tissues. Upon binding to these receptors, it can influence gene expression related to metabolic processes such as:

  • Regulation of Metabolism: By modulating the expression of genes involved in energy metabolism, growth, and development.
  • Feedback Mechanisms: Acting as a signaling molecule that can influence the secretion of thyroid-stimulating hormone from the pituitary gland.

Research indicates that 3-monoiodothyronine may have distinct effects compared to T3 and T4, potentially serving as an important regulator in specific physiological contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-monoiodothyronine include:

  • Solubility: It is soluble in water due to its hydroxyl groups but has limited solubility in organic solvents.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point typically ranges around 150–160 °C.

These properties influence its behavior in biological systems and its potential therapeutic applications .

Applications

Research into 3-monoiodothyronine has highlighted several scientific applications:

  1. Biomarker Studies: It serves as a potential biomarker for thyroid function assessment, particularly in conditions like hypothyroidism.
  2. Pharmacological Research: Investigated for its role in modulating metabolic pathways and potential therapeutic effects on metabolic disorders.
  3. Endocrinology Studies: Used in studies examining thyroid hormone metabolism and regulation, contributing to our understanding of thyroid diseases.
Chemical Identity and Biosynthesis of 3-Monoiodothyronine

Structural Characterization and Isomer Differentiation

3-Monoiodothyronine (3-T1), systematically named 3-iodo-L-thyronine, represents the minimal iodinated thyronine derivative capable of exhibiting biological activity. Its molecular structure consists of two tyrosine-derived aromatic rings connected by an ether linkage, with a single iodine atom at the 3' position of the outer (phenolic) ring and an alanine-containing side chain on the inner (tyrosyl) ring. The molecular weight of 3-T1 is 472.99 g/mol, with the empirical formula C₁₅H₁₄INO₄. This configuration distinguishes it from other iodothyronines through specific structural features:

  • Positional isomerism: 3-T1 differs from 3'-monoiodothyronine (3'-T1) by iodine placement on the inner ring rather than the outer phenolic ring. This positional variance significantly alters receptor binding affinity and metabolic fate [10].
  • Iodination state: As a monoiodinated species, 3-T1 lacks the multiple iodine atoms present in triiodothyronine (T3) and thyroxine (T4), resulting in reduced hormonal potency but retained metabolic relevance as an intermediate [3].
  • Chirality: The L-enantiomer exhibits biological activity, whereas the D-form is metabolically inert, consistent with the stereospecificity of thyroid hormone receptors and deiodinase enzymes [9].

Table 1: Structural Comparison of 3-Monoiodothyronine with Related Iodothyronines

CompoundIodine PositionsMolecular FormulaMolecular Weight (g/mol)
3-Monoiodothyronine (3-T1)Inner ring: 3C₁₅H₁₄INO₄472.99
3'-Monoiodothyronine (3'-T1)Outer ring: 3'C₁₅H₁₄INO₄472.99
3,3'-Diiodothyronine (3,3'-T2)Inner ring: 3; Outer ring: 3'C₁₅H₁₃I₂NO₄598.98
Triiodothyronine (T3)Inner ring: 3,5; Outer ring: 3'C₁₅H₁₂I₃NO₄650.97

Biosynthetic Pathways: Iodination and Deiodination Mechanisms

The formation of 3-T1 occurs primarily through sequential enzymatic deiodination of higher iodothyronines rather than direct iodination of thyronine:

  • Deiodination cascade: 3-T1 arises predominantly from outer-ring deiodination (ORD) of 3,3'-T2 catalyzed by selenodeiodinases. This reaction involves stereospecific removal of iodine from the phenolic ring, requiring thiol cofactors (e.g., glutathione or dithiothreitol) as electron donors [3].
  • Deiodinase specificity: Type 1 deiodinase (DIO1) demonstrates preferential activity toward rT3 (3,3',5'-T3) over T4, generating 3,3'-T2 as an intermediate that undergoes further ORD to yield 3-T1. Type 3 deiodinase (DIO3) catalyzes inner-ring deiodination (IRD) of T4 and T3 but cannot produce 3-T1 directly [3] [4].
  • Alternative pathway: In hypothyroid states, sulfated iodothyronines (particularly T3S) may undergo deiodination to form 3-T1 sulfate (3-T1S), serving as a reservoir for active hormone generation [9].

Notably, direct iodination of tyrosine residues on thyroglobulin produces monoiodotyrosine (MIT), but thyronine formation requires coupling of two iodotyrosyl residues, making de novo 3-T1 synthesis within thyroglobulin thermodynamically unfavorable compared to higher iodinated forms [10].

Role of Selenoproteins in 3-T1 Formation

Selenoproteins are essential for the precise iodine removal required for 3-T1 biosynthesis, characterized by the presence of selenocysteine (Sec) in their active sites:

  • Selenocysteine incorporation: Deiodinases (DIO1, DIO2, DIO3) incorporate Sec via a complex translational mechanism involving the selenocysteine insertion sequence (SECIS) in the 3'-untranslated region of mRNA and specialized elongation factors (EFSec). This Sec residue participates directly in reductive deiodination by forming a selenol (-SeH) group that attacks the carbon-iodine bond [4] [8].
  • Catalytic mechanism: The Sec residue acts as a nucleophile, facilitating iodine elimination via transient seleneny iodide formation. Regeneration of the active selenol occurs through reduction by cellular thiols, completing the catalytic cycle [4].
  • Selenophosphate synthetase 2 (SEPHS2): This enzyme generates selenophosphate (H₂SePO₃⁻), the activated selenium donor required for Sec biosynthesis. SEPHS2 deficiency disrupts deiodinase synthesis, impairing 3-T1 production from precursor hormones [8].

Experimental evidence confirms that selenium deprivation reduces deiodinase activities by 80-90%, leading to decreased 3-T1 generation and accumulation of its precursors [4] [8].

Sulfation and Glucuronidation as Key Conjugation Reactions

Conjugation pathways critically regulate 3-T1 bioavailability and clearance, with sulfation predominating in fetal and neonatal periods:

  • Sulfotransferase-mediated sulfation: Cytosolic sulfotransferases (SULTs), particularly SULT1A1 and SULT1B1, catalyze 3'-phosphoadenosine-5'-phosphosulfate (PAPS)-dependent sulfation of 3-T1 at the phenolic hydroxyl group. This reaction yields 3-monoiodothyronine sulfate (3-T1S), which exhibits:
  • Resistance to further deiodination
  • Enhanced water solubility for renal excretion
  • Altered affinity for thyroid hormone transporters [9]
  • Developmental regulation: Sulfotransferase activity peaks during fetal development, explaining the high 3-T1S concentrations observed in ovine fetal serum (up to 15 ng/dL at 130 days gestation) compared to newborns (2.5 ng/dL) and adults (1.8 ng/dL). Fetal thyroidectomy significantly reduces 3-T1S levels, confirming thyroidal origin [9].
  • Glucuronosyltransferase-mediated conjugation: UDP-glucuronosyltransferases (UGTs), notably UGT1A1 and UGT1A3, conjugate 3-T1 with glucuronic acid in hepatic microsomes. This reaction forms 3-T1 glucuronide (3-T1G), which undergoes biliary excretion and potential enterohepatic recirculation following bacterial deconjugation in the gut [6].

Table 2: Enzymatic Characteristics of 3-Monoiodothyronine Conjugation Pathways

Enzyme FamilyIsoformsCofactorTissue LocalizationReaction Product
SulfotransferasesSULT1A1, SULT1B13'-Phosphoadenosine-5'-phosphosulfateLiver, intestine, placenta3-T1 Sulfate (3-T1S)
UDP-GlucuronosyltransferasesUGT1A1, UGT1A3UDP-Glucuronic acidLiver, kidney, intestine3-T1 Glucuronide (3-T1G)

Table 3: Developmental Changes in Sulfated Iodothyronine Levels in Ovine Serum [9]

Developmental Stage3-T1S (ng/dL)TriacS (ng/dL)T3S (ng/dL)
Fetus (130 d gestation)15.2 ± 2.18.3 ± 1.422.5 ± 3.8
Newborn2.5 ± 0.61.8 ± 0.45.2 ± 1.1
Adult1.8 ± 0.31.2 ± 0.23.7 ± 0.9
Thyroidectomized Fetus4.1 ± 0.9*7.6 ± 1.220.8 ± 2.9

*p<0.01 vs. sham-operated fetus

Sulfation redirects 3-T1 from deiodinative metabolism toward excretion, functioning as a detoxification pathway. Glucuronidation similarly facilitates elimination but may permit reactivation via bacterial β-glucuronidases in the intestine, contributing to the enterohepatic cycling of thyroid hormone metabolites [6] [9].

Properties

CAS Number

16170-92-6

Product Name

3-monoiodothyronine

IUPAC Name

2-amino-3-[4-(4-hydroxyphenoxy)-3-iodophenyl]propanoic acid

Molecular Formula

C15H14INO4

Molecular Weight

399.18 g/mol

InChI

InChI=1S/C15H14INO4/c16-12-7-9(8-13(17)15(19)20)1-6-14(12)21-11-4-2-10(18)3-5-11/h1-7,13,18H,8,17H2,(H,19,20)

InChI Key

SXQVOFSDWXYIRP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)O)N)I

Synonyms

3-iodothyronine
3-monoiodothyronine
3-monoiodothyronine, (DL-Tyr)-isomer
3-monoiodothyronine, (L-Tyr)-isomer
3-monoiodothyronine, 125I-labeled, (L-Tyr)-isomer
3-T1

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)O)N)I

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